2,4-Dichloro-6-nitrobenzodifluoride 2,4-Dichloro-6-nitrobenzodifluoride
Brand Name: Vulcanchem
CAS No.: 1803838-62-1
VCID: VC3029753
InChI: InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)6(7(10)11)5(2-3)12(13)14/h1-2,7H
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)Cl)Cl
Molecular Formula: C7H3Cl2F2NO2
Molecular Weight: 242 g/mol

2,4-Dichloro-6-nitrobenzodifluoride

CAS No.: 1803838-62-1

Cat. No.: VC3029753

Molecular Formula: C7H3Cl2F2NO2

Molecular Weight: 242 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-nitrobenzodifluoride - 1803838-62-1

Specification

CAS No. 1803838-62-1
Molecular Formula C7H3Cl2F2NO2
Molecular Weight 242 g/mol
IUPAC Name 1,5-dichloro-2-(difluoromethyl)-3-nitrobenzene
Standard InChI InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)6(7(10)11)5(2-3)12(13)14/h1-2,7H
Standard InChI Key XNFDSYAERKVIRH-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)Cl)Cl
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)Cl)Cl

Introduction

Chemical Identity and Structure

2,4-Dichloro-6-nitrobenzodifluoride is cataloged with the Chemical Abstracts Service (CAS) registry number 1803838-62-1 and can be found in chemical databases such as PubChem and Chemsrc. The compound features a benzene ring with two chlorine atoms at the 2 and 4 positions, a nitro group at the 6 position, and two fluorine atoms at different locations on the ring structure.

The molecular structure can be represented by the following formula: C₆H₁Cl₂F₂NO₂

The canonical SMILES notation for this compound is:
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)F)F)N

Structural Characteristics

The compound's structure demonstrates several key features that influence its chemical behavior:

Structural FeaturePositionImpact on Properties
Chlorine atoms2,4Increase electron-withdrawing effects, enhance reactivity
Nitro group6Strong electron-withdrawing group, polarizes the molecule
Fluorine atomsVariousHigh electronegativity, affects bond strength and reactivity

Physical and Chemical Properties

While specific experimental data for 2,4-Dichloro-6-nitrobenzodifluoride is limited in the available literature, its properties can be inferred based on its molecular structure and comparisons with similar compounds.

Physical Properties

PropertyEstimated ValueBasis for Estimation
Physical stateSolid at room temperatureBased on molecular weight and structure
ColorYellow to dark yellowCommon for nitro-aromatic compounds
Melting point~100-120°CComparison with similar nitroaromatic compounds
Boiling point>300°CBased on molecular weight and similar structures
Density~1.6-1.8 g/cm³Estimated from similar halogenated compounds
SolubilityLow in water, soluble in organic solventsBased on polarity and functional groups

Chemical Reactivity

The compound's reactivity is significantly influenced by its multiple functional groups:

  • The nitro group (-NO₂) at position 6 acts as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution reactions.

  • The chlorine atoms at positions 2 and 4 can participate in substitution reactions, particularly under catalytic conditions.

  • The fluorine atoms provide additional sites for potential chemical modifications through various synthetic pathways.

Synthesis Methods

The synthesis of 2,4-Dichloro-6-nitrobenzodifluoride can be achieved through several methods, typically involving the chlorination and nitration of suitable precursor compounds.

Primary Synthetic Pathways

Based on synthetic routes for similar compounds, the following pathways are potentially viable for 2,4-Dichloro-6-nitrobenzodifluoride synthesis:

  • Sequential Halogenation and Nitration:
    Starting with benzodifluoride and performing selective chlorination followed by controlled nitration at the desired position.

  • Nitration of Pre-Halogenated Compounds:
    Using 2,4-dichlorobenzodifluoride as a starting material and performing selective nitration, similar to methods described for related compounds .

Reaction Conditions and Optimization

The reaction conditions must be carefully controlled to achieve selective substitution at the desired positions. For comparable compounds, the following conditions have proven effective:

ParameterTypical RangeEffect on Reaction
Temperature40-120°CHigher temperatures increase reaction rate but may reduce selectivity
Nitrating AgentHNO₃ (68-95%)Concentration affects nitration position and efficiency
CatalystsH₂SO₄, sulfonic acidsEnhance reactivity and control regioselectivity
Reaction Time2-6 hoursDepends on reagents and conditions

For example, in the synthesis of the related compound 2,4-dichloro-3,5-dinitrobenzotrifluoride, researchers employed 2,4-dichlorobenzotrifluoride as a raw material with 95% nitric acid and 98% sulfuric acid at 40°C for 2 hours .

Applications and Research Significance

2,4-Dichloro-6-nitrobenzodifluoride serves important roles in various scientific and industrial contexts due to its unique structural features.

Research Applications

The compound is primarily used in research settings, particularly in studies related to organic synthesis and material science. Its multiple functional groups make it valuable for:

  • Studying structure-activity relationships in halogenated aromatic compounds

  • Investigating selective substitution reactions

  • Developing new synthetic methodologies for complex molecules

PrecautionSpecific Measures
StorageKeep in dark place, under inert atmosphere, at room temperature
Personal ProtectionChemical-resistant gloves, safety goggles, laboratory coat, appropriate respiratory protection
Spill ManagementAvoid dust formation, collect with non-combustible absorbent material
DisposalFollow local regulations for hazardous waste disposal

Related Compounds and Comparative Analysis

Understanding the properties and behaviors of structurally similar compounds provides valuable context for research involving 2,4-Dichloro-6-nitrobenzodifluoride.

Structurally Related Compounds

CompoundCAS NumberKey Structural DifferenceNotable Property
2,4-Dichloro-6-nitroaniline2683-43-4Amine group instead of difluorideMelting point: 101-103°C
2,4-Difluoro-6-nitroaniline364-30-7Fluorine at 2,4 positions instead of chlorineMelting point: 85-87°C
2,4-Dichloro-6-nitrobenzoic acidNot providedCarboxyl group instead of difluorideForms O—H⋯O hydrogen bonding
2,4-Dinitro-1-(trifluoromethoxy)benzeneNot providedDifferent arrangement of functional groupsSource of trifluoromethoxide anion

Structure-Activity Relationships

The positioning of functional groups on the benzene ring significantly impacts chemical behavior:

  • Nitro Group Effects: The electron-withdrawing nitro group at position 6 activates certain positions on the ring toward nucleophilic attack while deactivating others toward electrophilic substitution.

  • Halogen Influence: The presence of both chlorine and fluorine atoms creates an electron-deficient aromatic system with complex electronic distribution.

  • Substitution Patterns: The 2,4-dichloro-6-nitro pattern appears in several biologically active compounds, suggesting this substitution arrangement may confer specific properties relevant to biochemical interactions.

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